molecular formula C6H6N2S B3328371 3-Methylimidazo[2,1-b]thiazole CAS No. 45654-19-1

3-Methylimidazo[2,1-b]thiazole

Cat. No.: B3328371
CAS No.: 45654-19-1
M. Wt: 138.19 g/mol
InChI Key: SJBRBCLOEVPYQW-UHFFFAOYSA-N
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Description

3-Methylimidazo[2,1-b]thiazole is a heterocyclic compound that consists of an imidazole ring fused with a thiazole ring and a methyl group attached at the third position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Scientific Research Applications

3-Methylimidazo[2,1-b]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

3-Methylimidazo[2,1-b]thiazole derivatives have been found to inhibit the Dihydrofolate reductase (DHFR) enzyme, which is related to bacterial infection, malaria, and multiple types of cancer . They have shown promising cytotoxicity against MCF7 breast cancer cell lines, inducing cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[2,1-b]thiazole typically involves the condensation of 2-mercaptoimidazole with 1,3-dichloroacetone under phase-transfer catalysis conditions. The reaction is carried out in the presence of solid potassium carbonate, solid potassium iodide, and 18-crown-6 in toluene . Another method involves the reaction of 2-mercaptoimidazole with chloroacetone in ethanol or alkaline ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. A modern industrial method involves a three-reactor multistage system where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is carried out in the first reactor, followed by dehydration using a system of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine . This method allows for efficient production without the need for intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole: The parent compound without the methyl group.

    Imidazo[1,2-a]pyridine: A similar fused heterocyclic compound with a pyridine ring instead of a thiazole ring.

    Imidazo[2,1-b]oxazole: A compound with an oxazole ring fused to the imidazole ring.

Uniqueness

3-Methylimidazo[2,1-b]thiazole is unique due to the presence of the methyl group at the third position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-4-9-6-7-2-3-8(5)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBRBCLOEVPYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=CN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902878
Record name NoName_3453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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